5-Amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one

Catalog No.
S12287750
CAS No.
820976-03-2
M.F
C18H19N3O
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-on...

CAS Number

820976-03-2

Product Name

5-Amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one

IUPAC Name

5-amino-1-butyl-7-phenyl-1,6-naphthyridin-4-one

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C18H19N3O/c1-2-3-10-21-11-9-16(22)17-15(21)12-14(20-18(17)19)13-7-5-4-6-8-13/h4-9,11-12H,2-3,10H2,1H3,(H2,19,20)

InChI Key

RLCFNIHFDBMYES-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC(=O)C2=C(N=C(C=C21)C3=CC=CC=C3)N

5-Amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one is a chemical compound with the molecular formula C12_{12}H15_{15}N3_3O and a molecular weight of 217.27 g/mol. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities. The compound features an amino group at the fifth position, a butyl group at the first position, and a phenyl group at the seventh position of the naphthyridine ring system. Its structure can be represented as follows:

This compound is identified by the CAS number 820976-09-8. Its unique structure contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.

The reactions involving 5-Amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one primarily include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of reactive functional groups. For example:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitutions, allowing for modifications that enhance biological activity or alter pharmacokinetic properties.

5-Amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one has shown promising biological activities in preliminary studies. This compound is believed to exhibit:

  • Antimicrobial Activity: Some derivatives of naphthyridines have been reported to possess antibacterial and antifungal properties.
  • Anticancer Potential: Naphthyridine derivatives are being investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds with similar structures have demonstrated anti-inflammatory properties in various assays.

The synthesis of 5-Amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted anilines and butyric acid derivatives, cyclization can be facilitated under acidic or basic conditions.
  • Multi-step Synthesis: A multi-step synthetic route may involve the formation of intermediate compounds that are subsequently transformed into the final product through selective reactions.
  • Reagents and Conditions: Common reagents include acetic anhydride, phosphorous oxychloride, or various catalysts depending on the desired reaction pathway.

The potential applications of 5-Amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting infections or cancers.
  • Chemical Probes: Used in research to explore biological pathways or mechanisms due to its unique structural features.

Studies on the interactions of 5-Amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one with biological targets are crucial for understanding its pharmacological profile. Interaction studies may include:

  • In vitro Binding Assays: To evaluate affinity towards specific receptors or enzymes.
  • Molecular Docking Studies: Computational modeling to predict how well this compound fits into target proteins.
  • Toxicity Assessments: Evaluating safety profiles through cytotoxicity assays on various cell lines.

Several compounds share structural similarities with 5-Amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one. Here are some notable examples:

Compound NameMolecular FormulaMolecular Weight (g/mol)Unique Features
5-Amino-1-methyl-7-phenylnaphthyridin-4(1H)-oneC13_{13}H14_{14}N3_3O228.27Methyl group instead of butyl
5-Amino-1-propyl-7-phenylnaphthyridin-4(1H)-oneC14_{14}H17_{17}N3_3O242.28Propyl group offers different hydrophobic properties
5-Amino-1-benzyl-7-phenylnaphthyridin-4(1H)-oneC15_{15}H18_{18}N3_3O256.29Benzyl group enhances aromatic interactions

Uniqueness

The uniqueness of 5-Amino-1-butyl-7-phenylnaphthyridin-4(1H)-one lies in its specific combination of functional groups and structural configuration that may provide distinct biological activities compared to its analogs. The butyl side chain contributes to its lipophilicity, potentially affecting its bioavailability and interaction with lipid membranes.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

293.152812238 g/mol

Monoisotopic Mass

293.152812238 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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